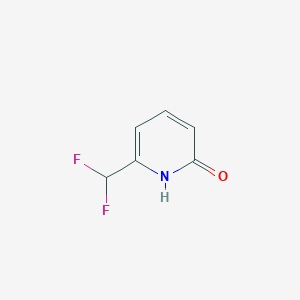

6-(Difluoromethyl)pyridin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(difluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO/c7-6(8)4-2-1-3-5(10)9-4/h1-3,6H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGBTVHQLSYVUIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Value of Fluorinated Pyridinones in Modern Drug Discovery

An In-Depth Technical Guide to 6-(Difluoromethyl)pyridin-2(1H)-one

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, capable of profoundly enhancing a drug candidate's metabolic stability, membrane permeability, and binding affinity.[1][2] When combined with the pyridin-2(1H)-one scaffold—a "privileged structure" known for its versatile biological activities and ability to act as a bioisostere for various functional groups—the resulting molecule becomes a high-value building block for drug development.[3][4]

This guide focuses on 6-(difluoromethyl)pyridin-2(1H)-one , a heterocyclic compound that merges the benefits of the difluoromethyl group (CHF₂) with the pyridinone core. The CHF₂ group is particularly noteworthy; as a bioisostere of a hydroxyl or thiol group, it can form hydrogen bonds while increasing lipophilicity and blocking metabolic oxidation, often leading to improved pharmacokinetic profiles.[2][5] This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the compound's structure, properties, synthesis, and potential applications.

Core Chemical and Physical Properties

The fundamental properties of 6-(difluoromethyl)pyridin-2(1H)-one are summarized below. These values are critical for experimental design, from reaction setup to purification and storage.

| Property | Value | Source |

| Molecular Formula | C₆H₅F₂NO | [1] |

| Molecular Weight | 145.11 g/mol | [1] |

| CAS Number | Not explicitly assigned; related structures exist. | N/A |

| IUPAC Name | 6-(difluoromethyl)pyridin-2(1H)-one | [1] |

| Canonical SMILES | C1=CC(=O)NC=C1C(F)F | [6] |

| Physical Form | Predicted to be a solid at room temperature. | [7] |

| pKa | ~8.0 (Predicted for related structures) | [8] |

| XlogP | 1.2 (Predicted) | [6] |

Chemical Structure and Tautomerism

6-(Difluoromethyl)pyridin-2(1H)-one primarily exists in the lactam form (pyridin-2-one), which is in equilibrium with its lactim tautomer (pyridin-2-ol). The pyridin-2-one form is generally the more stable and predominant tautomer in solution. This equilibrium is crucial as it can influence the molecule's reactivity and its interactions with biological targets.

Caption: Tautomeric equilibrium between the lactam and lactim forms.

Spectroscopic Profile for Structural Elucidation

Accurate characterization is essential for confirming the identity and purity of a synthesized compound. Below is a predicted spectroscopic profile based on data from analogous fluorinated pyridines and pyridinones.[9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural analysis of this molecule. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular framework.

| ¹H NMR (Predicted, 400 MHz, CDCl₃) | |

| Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) |

| ~7.70 | Triplet, JHF ≈ 55-60 Hz |

| ~7.40 | Multiplet |

| ~6.80 | Multiplet |

| ~6.30 | Multiplet |

| Variable | Broad Singlet |

| ¹⁹F NMR (Predicted, 376 MHz, CDCl₃) | |

| Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) |

| ~ -103 to -115 | Doublet, JHF ≈ 55-60 Hz |

| ¹³C NMR (Predicted, 100 MHz, CDCl₃) | |

| Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) |

| >160 | Singlet |

| ~140-150 | Triplet, JCF ≈ 20-25 Hz |

| ~110-140 | Multiple Signals |

| ~108 | Triplet, JCF ≈ 240-250 Hz |

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3000-3400 (broad) | N-H Stretch | Lactam N-H |

| 1650-1700 (strong) | C=O Stretch | Lactam Carbonyl |

| 1050-1150 (strong) | C-F Stretch | Difluoromethyl |

Synthesis and Reactivity

The introduction of a difluoromethyl group onto a pyridine ring is a non-trivial synthetic challenge. While direct synthesis routes for this specific isomer are not widely published, modern methods in C-H functionalization offer a highly efficient and plausible pathway.

Proposed Synthetic Strategy: Late-Stage C-H Difluoromethylation

Recent advances have enabled the direct, site-selective C-H difluoromethylation of pyridines, avoiding the need for pre-functionalized starting materials.[12][13] This approach leverages the transformation of a pyridine into a more reactive intermediate (e.g., an oxazino pyridine) to direct the installation of the CHF₂ group.

Caption: A modern synthetic approach using C-H functionalization.

Experimental Protocol: Synthesis via C-H Functionalization

This protocol is a conceptual workflow based on published methodologies for pyridine difluoromethylation.[12][13] Caution: This reaction should be performed by trained chemists in a well-ventilated fume hood.

-

Step 1: Formation of the Reactive Intermediate.

-

To a solution of the starting pyridine derivative in an appropriate aprotic solvent (e.g., CH₂Cl₂), add the dearomatization agent (e.g., an acyl chloride followed by a base like TMP).

-

Stir the reaction at room temperature until analysis (TLC, LC-MS) shows complete conversion to the intermediate.

-

-

Step 2: Radical Difluoromethylation.

-

In a separate flask under an inert atmosphere (N₂ or Ar), prepare the difluoromethyl radical source. This may involve a radical initiator (e.g., AIBN or a photocatalyst) and a difluoromethylating agent (e.g., TMSCF₂Br or PhSO₂CF₂H).[11][14]

-

Add the solution of the reactive intermediate from Step 1 to the radical generation flask.

-

Allow the reaction to proceed at the optimal temperature (which may range from room temperature to reflux), monitoring by TLC or LC-MS.

-

-

Step 3: Rearomatization and Workup.

-

Upon completion, quench the reaction carefully (e.g., with a saturated NaHCO₃ solution).

-

Perform an aqueous workup, extracting the product into an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Step 4: Purification.

-

Purify the crude product using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Combine the fractions containing the pure product and remove the solvent to yield 6-(difluoromethyl)pyridin-2(1H)-one.

-

-

Step 5: Characterization.

-

Confirm the structure and purity of the final product using NMR (¹H, ¹³C, ¹⁹F), Mass Spectrometry, and IR spectroscopy, comparing the data to the expected profiles.

-

Applications in Drug Discovery

The 6-(difluoromethyl)pyridin-2(1H)-one scaffold is a valuable building block for several reasons:

-

Metabolic Blocker: The C-F bond is exceptionally strong, making the CHF₂ group resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase a drug's half-life and oral bioavailability.

-

Lipophilicity Modulation: The CHF₂ group increases local lipophilicity compared to a methyl or hydroxyl group, which can enhance membrane permeability and facilitate passage across the blood-brain barrier.[2]

-

Hydrogen Bonding: The hydrogen atom in the CHF₂ group can act as a weak hydrogen bond donor, allowing it to mimic interactions of hydroxyl or amide groups at a target receptor site.

-

Kinase Hinge Binding: The pyridinone core is a well-established "hinge-binder" motif in kinase inhibitors, a major class of anticancer drugs.[4]

This scaffold is therefore highly relevant for designing novel inhibitors for kinases, G-protein coupled receptors (GPCRs), and other enzyme targets implicated in oncology, inflammation, and neurodegenerative diseases.

Sources

- 1. cas 1806766-03-9|| where to buy 2(1H)-Pyridinone,3-(difluoromethyl)- [english.chemenu.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 6. PubChemLite - 6-(difluoromethyl)pyridin-3-ol (C6H5F2NO) [pubchemlite.lcsb.uni.lu]

- 7. 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one | 22123-19-9 [sigmaaldrich.com]

- 8. 2-HYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE | 34486-06-1 [chemicalbook.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. notes.fluorine1.ru [notes.fluorine1.ru]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

6-(Difluoromethyl)pyridin-2(1H)-one CAS number and molecular weight

This in-depth technical guide focuses on 6-(Difluoromethyl)pyridin-2(1H)-one , a specialized fluorinated heterocyclic scaffold used in medicinal chemistry.

Executive Summary

6-(Difluoromethyl)pyridin-2(1H)-one (also known as 6-(difluoromethyl)-2-pyridone) is a critical pharmacophore in modern drug discovery. It serves as a bioisostere for amide bonds and substituted phenols, offering a unique combination of hydrogen bond donor/acceptor properties and metabolic stability. The difluoromethyl group (

This guide details the chemical identity, synthesis pathways, and medicinal chemistry applications of this scaffold, designed for researchers requiring actionable technical data.

Chemical Identity & Properties

The compound exists in a tautomeric equilibrium between the 2-pyridone (dominant in solution/solid state) and 2-hydroxypyridine forms.

Core Data Table

| Property | Data |

| Systematic Name | 6-(Difluoromethyl)pyridin-2(1H)-one |

| Alternative Names | 6-(Difluoromethyl)-2-pyridone; 2-Hydroxy-6-(difluoromethyl)pyridine |

| Molecular Formula | |

| Molecular Weight | 145.11 g/mol |

| CAS Number (Parent) | Note: The unsubstituted parent is rare in commerce. Refer to precursors below. |

| CAS (Precursor) | 114468-01-8 (2-(Difluoromethyl)pyridine) |

| CAS (Derivative) | 1803696-11-8 (3-Bromo-6-(difluoromethyl)pyridin-2(1H)-one) |

| SMILES | FC(F)C1=CC=CC(=O)N1 |

| InChIKey | Calculated:RREKSJPPDMXUMN-UHFFFAOYSA-N (for 3-ol tautomer) |

| pKa (Calculated) | ~8.5 (N-H acidity enhanced by electron-withdrawing |

Synthesis & Manufacturing Methodologies

The synthesis of 6-(difluoromethyl)pyridin-2(1H)-one challenges the chemist to introduce the sensitive difluoromethyl group without over-fluorination or hydrolysis. Two primary strategies are employed: Hydrolysis of 2-Halopyridines and De Novo Ring Construction .

Strategy A: Hydrolysis of 2-Fluoro-6-(difluoromethyl)pyridine

This is the most direct route, utilizing the high susceptibility of 2-fluoropyridines to nucleophilic attack by water under acidic conditions.

-

Starting Material: 2-Fluoro-6-(difluoromethyl)pyridine (derived from 2,6-difluoropyridine via lithiation and formylation/fluorination).

-

Hydrolysis: Treatment with concentrated HCl or

at reflux. -

Mechanism: Protonation of the ring nitrogen activates the C2 position for nucleophilic attack by water, displacing the fluoride ion.

Strategy B: Diazotization of 2-Amino-6-(difluoromethyl)pyridine

Used when the amino-precursor is available, this method avoids harsh hydrolysis conditions that might degrade the

-

Reagents: Sodium nitrite (

), Sulfuric acid ( -

Conditions:

C to Room Temperature. -

Outcome: Formation of the diazonium salt followed by immediate hydrolysis to the pyridone.

Synthesis Workflow Diagram

Caption: Synthesis pathways for 6-(difluoromethyl)pyridin-2(1H)-one via nucleophilic substitution (top) and diazotization (bottom).[1]

Experimental Protocol: Hydrolysis Procedure

Note: The following is a generalized protocol adapted from standard methodologies for 2-pyridone synthesis from 2-fluoropyridines.

Objective: Conversion of 2-fluoro-6-(difluoromethyl)pyridine to 6-(difluoromethyl)pyridin-2(1H)-one.

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reactants: Charge the flask with 2-fluoro-6-(difluoromethyl)pyridine (1.0 eq, 5 mmol) and 6M HCl (10 mL).

-

Reaction: Heat the mixture to reflux (

C) for 4–6 hours. Monitor consumption of starting material via TLC (Solvent: 20% EtOAc/Hexanes) or LC-MS.-

Critical Control Point: Ensure the

group does not hydrolyze to the aldehyde/acid. The

-

-

Workup:

-

Cool the reaction mixture to

C. -

Neutralize carefully with saturated

solution to pH 6–7. -

Extract with Ethyl Acetate (

mL). -

Wash combined organics with brine, dry over

, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Hexanes or purify via flash column chromatography (SiO2, 0-5% MeOH in DCM).

Medicinal Chemistry Applications

Bioisosterism & Physicochemical Properties

The 6-(difluoromethyl)-2-pyridone scaffold is a powerful tool for "scaffold hopping" in drug design.

-

Lipophilicity Modulation: The

group is more lipophilic than a methyl group ( -

Hydrogen Bonding: Unlike

, the -

Metabolic Blockade: The C6 position of pyridones is often a site of metabolic oxidation. Substitution with

blocks this site, extending the half-life (

Tautomeric Signaling Pathway

The equilibrium between the pyridone (amide-like) and hydroxypyridine (phenol-like) forms is influenced by the electron-withdrawing nature of the

Caption: Tautomeric equilibrium of the scaffold. The CHF2 group influences the ratio and acidity of the N-H/O-H protons.

References

-

Core Precursor Data: 2-(Difluoromethyl)pyridine. Sigma-Aldrich/Merck Product No. 733962. Link

-

Synthesis of N-Difluoromethyl Analogs (Contrast): Fujiwara, T., et al. "Facile One-Pot Synthesis of N-Difluoromethyl-2-pyridone Derivatives." Organic Letters, 2006, 8(20), 4649–4652. Link

-

Fluorinated Pyridine Synthesis: Narr, G., et al. "Process for the preparation of fluorinated pyridines." European Patent EP0192287, 1986. Link

-

Derivative Characterization: 3-Bromo-6-(difluoromethyl)pyridin-2-ol. ChemicalBook CAS Database. Link

- General Reactivity: Joule, J.A., Mills, K. Heterocyclic Chemistry, 5th Ed. Wiley-Blackwell, 2010. (Standard text for pyridone hydrolysis mechanisms).

Sources

Technical Guide: Tautomerism Equilibrium of 2-Hydroxy-6-(difluoromethyl)pyridine

[1]

Executive Summary

The tautomeric equilibrium of 2-hydroxy-6-(difluoromethyl)pyridine is a critical structural determinant in medicinal chemistry, influencing ligand-target binding, membrane permeability, and solubility. Unlike simple alkyl-substituted pyridines, the 6-difluoromethyl (

This guide provides an in-depth analysis of the lactam-lactim equilibrium , emphasizing the stabilizing role of intramolecular hydrogen bonding unique to the

Theoretical Framework: The Effect

The Equilibrium Landscape

2-Hydroxypyridines exist in a dynamic equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms. For the 6-difluoromethyl derivative, the equilibrium is heavily skewed toward the lactam form in both solution and solid state, driven by a specific intramolecular interaction.

The "Lipophilic Hydrogen Bond" Mechanism:

The

-

Lactam (2-Pyridone): Stabilized by aromatic resonance (amide-like), solvent polarity, and the intramolecular

bond. -

Lactim (2-Hydroxypyridine): Favored only in the gas phase or highly non-polar solvents (e.g., cyclohexane) at high dilution, lacking the intramolecular stabilization.

Comparative Substituent Effects

| Substituent (C6) | Electronic Effect ( | H-Bonding Potential | Dominant Tautomer (Polar Solvent) | Mechanism |

| Neutral | None | Lactam | Dimerization / Solvation | |

| EDG (Weak) | Very Weak Donor | Lactam | Hyperconjugation | |

| EWG (Strong) | Acceptor Only | Lactam | Inductive destabilization of N-H | |

| EWG (Moderate) | Donor & Acceptor | Lactam (Enhanced) | Intramolecular H-bond ( |

Structural Visualization

The following diagram illustrates the equilibrium and the specific intramolecular stabilization provided by the difluoromethyl group.

Caption: The lactam form is thermodynamically preferred due to the intramolecular hydrogen bond between the difluoromethyl proton and the carbonyl oxygen, forming a pseudo-cyclic structure.

Experimental Analysis & Validation Protocols

To rigorously determine the tautomeric constant

NMR Spectroscopy (The Gold Standard)

NMR is the most reliable method for quantification. The

Key Diagnostic Signals:

- NMR:

- NMR:

-

NMR:

-

Distinct chemical shifts for lactam vs. lactim forms allow for direct integration if exchange is slow on the NMR timescale (low temperature).

-

Protocol 1: Determination of

-

Preparation: Dissolve 2-hydroxy-6-(difluoromethyl)pyridine (5 mM) in

(non-polar baseline). -

Titration: Sequentially add DMSO-

(polar H-bond acceptor).[1] -

Measurement: Record

and -

Analysis: Plot the chemical shift of H3/H4/H5 protons vs. solvent fraction. A sigmoidal curve indicates a shift in equilibrium.[1]

-

Calculation: If fast exchange occurs (averaged signal), use the equation:

Where

X-Ray Crystallography

In the solid state, 2-pyridones typically form centrosymmetric hydrogen-bonded dimers.[1]

-

Hypothesis for 6-

: The intramolecular H-bond ( -

Validation: Obtain a single crystal. Measure the

distance.[1] A distance

Implications for Drug Design[2][3][4][5]

The 6-difluoromethyl group is a high-value bioisostere.[1] Understanding its tautomeric behavior allows for precise tuning of physicochemical properties.[1]

Lipophilicity and Permeability

The intramolecular H-bond in the lactam form has a "chameleon" effect:

-

Shielding: It "hides" the polarity of the carbonyl oxygen and the acidity of the

proton. -

Result: The effective lipophilicity (

) is higher than predicted by additive fragment methods.[1] This improves passive membrane permeability compared to the 6-methyl analog.[1]

Binding Mode Bioisosterism

When designing inhibitors (e.g., kinase inhibitors) where the pyridone moiety binds to the hinge region:

-

Donor/Acceptor Profile: The 6-

group presents a weak H-bond donor ( -

Steric Bulk:

is larger than

Experimental Workflow Diagram

The following Graphviz diagram outlines the decision tree for characterizing the tautomerism of a new 6-substituted-2-hydroxypyridine derivative.

Caption: Step-by-step workflow for the structural determination of tautomeric ratios using NMR and UV-Vis spectroscopy.

References

-

Zafrani, Y., et al. (2017).[1][2] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804.[3][2] Link

-

Zhang, Y., & Pike, A. (2021).[1][3] "Pyridones in drug discovery: Recent advances." Bioorganic & Medicinal Chemistry Letters, 38, 127849.[1][3] Link[3]

-

Huc, I., et al. (1998).[1] "Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis." Journal of the Chemical Society, Perkin Transactions 2, 939. Link

-

Studer, A., et al. (2024).[1] "Site-selective C–H difluoromethylation of pyridines." Nature Communications.[1][4] Link

Sources

- 1. 2,6-Difluoropyridine | C5H3F2N | CID 73934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New method for introducing fluorinated components into molecules [uni-muenster.de]

A Technical Guide to the Tautomeric Stability of 6-Difluoromethyl-2-pyridone and 2-Hydroxy-6-difluoromethylpyridine

Abstract

The tautomeric equilibrium between 2-pyridone and 2-hydroxypyridine is a foundational concept in heterocyclic chemistry with profound implications for drug development and materials science. The introduction of fluorine-containing substituents, such as the difluoromethyl (CHF₂) group, can significantly alter the physicochemical properties of the scaffold, including the delicate balance of this tautomeric equilibrium. This technical guide provides an in-depth analysis of the relative stability of 6-difluoromethyl-2-pyridone and its tautomer, 2-hydroxy-6-difluoromethylpyridine. We will explore the fundamental principles of pyridone-hydroxypyridine tautomerism, dissect the electronic influence of the CHF₂ group, and present a framework for the experimental and computational determination of the dominant tautomeric form. This analysis is designed to equip researchers, medicinal chemists, and drug development professionals with the insights necessary to strategically leverage this scaffold in molecular design.

Introduction: The Significance of Pyridone-Hydroxypyridine Tautomerism

The interconversion of 2-hydroxypyridine and 2-pyridone is a classic example of lactam-lactim tautomerism.[1] This equilibrium is not merely an academic curiosity; the dominant tautomer dictates a molecule's hydrogen bonding capacity, polarity, lipophilicity, and aromaticity.[2] Consequently, controlling or predicting this equilibrium is a critical aspect of drug design, as it directly impacts a compound's pharmacokinetic and pharmacodynamic profiles.

For the unsubstituted parent system, the equilibrium is highly sensitive to the surrounding environment.[1] In the gas phase, the aromatic 2-hydroxypyridine form is generally favored by a small energy margin.[3][4] However, in polar solvents and the solid state, the more polar 2-pyridone form predominates, often by a significant margin.[3][5] This shift is largely attributed to the greater dipole moment of the pyridone tautomer, which allows for more favorable solvation in polar media, and its ability to form strong hydrogen-bonded dimers.[2][6] The introduction of a potent substituent, such as the 6-difluoromethyl group, adds a new layer of complexity to this interplay of forces.

The Tautomeric Equilibrium: A Fundamental View

The tautomerization between the hydroxy (lactim) and one (lactam) forms involves an intramolecular proton transfer between the exocyclic oxygen and the ring nitrogen atom. This relationship can be visualized as a dynamic equilibrium.

Figure 1: Tautomeric equilibrium between the hydroxypyridine and pyridone forms.

Physicochemical Impact of the 6-Difluoromethyl Substituent

The difluoromethyl (CHF₂) group is a fascinating substituent in medicinal chemistry, often considered a bioisostere for a hydroxyl or thiol group, but with distinct electronic properties. Its influence on the tautomeric equilibrium is primarily driven by a strong inductive effect.

-

Inductive Effect (-I): The two highly electronegative fluorine atoms create a strong, electron-withdrawing inductive effect. This effect de-localizes electron density away from the pyridine ring.

-

Acidity Modulation: The -I effect significantly impacts the acidity of both the N-H proton in the pyridone form and the O-H proton in the hydroxypyridine form. By withdrawing electron density, the CHF₂ group stabilizes the corresponding conjugate bases (the pyridonate and phenoxide-like anions), thereby increasing the acidity (lowering the pKa) of both tautomers compared to the unsubstituted parent compound.

-

Dipole Moment: The CHF₂ group will contribute to the overall molecular dipole moment. Its interaction with the inherent dipole of the pyridone and hydroxypyridine cores will modulate the overall polarity of each tautomer, influencing their relative stability in polar solvents.

Comparative Stability Analysis: Predicting the Dominant Tautomer

The key is the powerful electron-withdrawing nature of the CHF₂ group. This effect has two competing consequences:

-

Destabilization of the Pyridone Form: The 2-pyridone tautomer relies on a resonance structure that places a partial positive charge on the ring nitrogen and a negative charge on the exocyclic oxygen. A strong electron-withdrawing group at the 6-position, adjacent to the nitrogen, will inductively destabilize this charge-separated resonance contributor. This would argue against the stability of the pyridone form.

-

Aromaticity of the Hydroxypyridine Form: The 2-hydroxypyridine tautomer is a fully aromatic system. While the electron-withdrawing CHF₂ group deactivates the ring, it does not disrupt the aromatic sextet. This inherent aromatic stability is a powerful driving force.

Hypothesis: The strong inductive electron withdrawal by the 6-CHF₂ group is expected to destabilize the charge-separated resonance form of the pyridone tautomer. Consequently, the 2-hydroxy-6-difluoromethylpyridine form is predicted to be the more stable tautomer, or at least significantly more favored compared to the equilibrium of the unsubstituted parent compound, particularly in non-polar environments. In polar, protic solvents, while the pyridone form would gain stability from improved solvation, the electronic destabilization may still allow the hydroxypyridine form to be a significant, or even dominant, species in solution.

This prediction contrasts with the general rule where polar solvents favor the pyridone form.[3][7] The potent electronic effect of the substituent can, in some cases, override typical solvent effects.[8]

| Property | 2-Hydroxy-6-difluoromethylpyridine | 6-Difluoromethyl-2-pyridone | Rationale |

| Aromaticity | Fully Aromatic | Non-aromatic (diene-like) | The hydroxypyridine form possesses a complete 6π-electron aromatic system, a major stabilizing factor.[2] |

| Resonance | Standard pyridine resonance | Amide-like resonance | The pyridone's key resonance form involves N⁺-C=O⁻ charge separation. |

| Electronic Effect of CHF₂ | Stabilizes aromatic ring via induction | Destabilizes N⁺ in resonance contributor | The electron-withdrawing group disfavors the positive charge buildup on the adjacent nitrogen atom. |

| Predicted Stability | Favored | Disfavored | The combination of aromaticity and avoidance of electronic destabilization suggests the hydroxypyridine form will be more stable. |

Experimental and Computational Verification Protocols

To definitively determine the tautomeric equilibrium, a combination of spectroscopic and computational methods should be employed.

Protocol 1: NMR Spectroscopic Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying the dominant tautomer in solution, as the chemical shifts of ring protons and carbons are highly sensitive to the electronic structure.

Methodology:

-

Sample Preparation: Dissolve a precisely weighed sample of the compound (e.g., 5-10 mg) in deuterated solvents of varying polarity (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, and D₂O).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum for each sample. Pay close attention to the chemical shifts of the ring protons and the presence or absence of a broad N-H proton (typically >10 ppm for pyridones) or a sharp O-H proton.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shift of the C2 carbon is a key indicator: a shift in the range of ~160-170 ppm is characteristic of a C=O carbonyl in a pyridone, whereas a shift closer to ~155-165 ppm would be expected for a C-OH in a hydroxypyridine.

-

Data Analysis: Compare the observed chemical shifts to known values for 2-pyridone and 2-hydroxypyridine scaffolds. The predominance of one set of signals will indicate the major tautomer in that specific solvent. For example, in the pyridone form, the proton at C3 will be significantly downfield compared to the hydroxypyridine form due to the adjacent carbonyl group.

Protocol 2: Computational Chemistry Analysis (DFT)

Density Functional Theory (DFT) calculations can provide accurate estimations of the relative energies of the two tautomers in the gas phase and in solution (using a polarizable continuum model, PCM).

Figure 2: A typical DFT workflow for determining relative tautomer stability.

Methodology:

-

Structure Preparation: Build initial 3D structures of both 6-difluoromethyl-2-pyridone and 2-hydroxy-6-difluoromethylpyridine using molecular modeling software.

-

Gas-Phase Optimization: Perform a geometry optimization and frequency calculation for each tautomer in the gas phase using a suitable level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set).

-

Verification: Confirm that the optimized structures are true energy minima by ensuring there are no imaginary frequencies.

-

Solvation Modeling: Using the gas-phase optimized structures as a starting point, perform a second geometry optimization for each tautomer using a continuum solvation model (e.g., IEFPCM) to simulate a solvent like water or chloroform.

-

Energy Calculation: Extract the zero-point corrected electronic energies (gas phase) and the Gibbs free energies (solution) for both tautomers.

-

Stability Comparison: Calculate the energy difference (ΔE or ΔG) between the two tautomers. A negative value indicates that the pyridone form is more stable, while a positive value indicates the hydroxypyridine form is favored.

Implications for Drug Development

Understanding the tautomeric preference of the 6-difluoromethyl-2-pyridone scaffold is crucial for its application in medicinal chemistry.

-

Target Engagement: The two tautomers present different hydrogen bond donor/acceptor patterns. The hydroxypyridine form has an acidic proton on the oxygen and a hydrogen bond acceptor nitrogen in the ring. The pyridone form has an acidic N-H proton and a carbonyl oxygen acceptor. The dominant form will determine how the molecule interacts with its biological target. For instance, N-difluoromethyl-2-pyridone units have been investigated as pharmacophores for anti-inflammatory activity.[9]

-

Physicochemical Properties: The more polar pyridone tautomer will generally have lower lipophilicity (LogP) and higher aqueous solubility compared to the less polar, aromatic hydroxypyridine form. This directly impacts membrane permeability and oral bioavailability.

-

Synthetic Strategy: The reactivity of the molecule depends on the dominant tautomer. For example, alkylation reactions can occur at either the nitrogen or the exocyclic oxygen. Many synthetic routes focus on creating N-difluoromethyl-2-pyridones directly from pyridine precursors.[10][11] Knowing the stability can help predict byproduct formation, such as O-alkylation.

Conclusion

The introduction of a 6-difluoromethyl group to the 2-pyridone/2-hydroxypyridine scaffold presents a compelling case for substituent-driven alteration of tautomeric equilibrium. Based on fundamental principles of aromaticity and electronic effects, the 2-hydroxy-6-difluoromethylpyridine tautomer is predicted to be significantly more stable than what is observed in the unsubstituted parent system, particularly in less polar environments. This stability is driven by the preservation of aromaticity and the avoidance of electronic destabilization of the pyridone's charge-separated resonance form by the potent electron-withdrawing CHF₂ group. For drug development professionals, this insight is critical; the hydroxypyridine form offers a distinct set of physicochemical and target-binding properties compared to the more commonly assumed pyridone tautomer. Definitive confirmation of this hypothesis requires the application of the detailed spectroscopic and computational protocols outlined in this guide.

References

-

Al-Hamdani, Y. A. S., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1549. Available at: [Link]

-

Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]

-

Schlegel, H. B., et al. (1984). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of the American Chemical Society, 106(19), 5534–5538. Available at: [Link]

-

Raczyńska, E. D., et al. (2013). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry, 11(48), 8411-8423. Available at: [Link]

-

Biswas, N., et al. (2006). 2-Hydroxypyridine ↔ 2-Pyridone Tautomerization: Catalytic Influence of Formic Acid. The Journal of Physical Chemistry A, 110(30), 9403–9409. Available at: [Link]

-

Alonso, J. L., et al. (2010). Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. The Journal of Physical Chemistry A, 114(45), 12056–12061. Available at: [Link]

-

Lill, M. A., et al. (2017). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. Journal of Chemical Information and Modeling, 57(9), 2213–2225. Available at: [Link]

-

Petko, K. I., & Filatov, A. A. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Journal of Organic and Pharmaceutical Chemistry, 22(2). Available at: [Link]

-

Zhou, S., et al. (2021). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. The Journal of Organic Chemistry, 86(10), 7247–7255. Available at: [Link]

-

Al-Soufi, W., & Al-Kahtani, A. (2010). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: A study in cyclodextrins and binary solvents. Journal of Molecular Structure, 977(1-3), 195-201. Available at: [Link]

-

ResearchGate. (n.d.). Scheme 1 Tautomerization between pyridones and hydroxypyridines. Retrieved from [Link]

-

Prakash, G. K. S., et al. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters, 12(4), 784–787. Available at: [Link]

-

Frank, J., & Katritzky, A. R. (1976). Tautomeric pyridines. Part XV. Pyridone–hydroxypyridine equilibria in solvents of differing polarity. Journal of the Chemical Society, Perkin Transactions 2, (12), 1428-1431. Available at: [Link]

-

Ando, M., et al. (2006). Facile One-Pot Synthesis of N-Difluoromethyl-2-pyridone Derivatives. Organic Letters, 8(17), 3805–3808. Available at: [Link]

-

ResearchGate. (n.d.). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. Retrieved from [Link]

-

Tros, M., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B, 125(7), 1957–1967. Available at: [Link]

-

ScienceMadness Discussion Board. (2016). Tautomers of substituted Pyridines. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021). 2-Pyridone tautomer ratio. Retrieved from [Link]

Sources

- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 2. wuxibiology.com [wuxibiology.com]

- 3. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Tautomeric pyridines. Part XV. Pyridone–hydroxypyridine equilibria in solvents of differing polarity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

The Hydrogen Bond Donor-Acceptor Profile of 6-Difluoromethyl-2-pyridone: A Guide for Rational Drug Design

An In-Depth Technical Guide

Abstract

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, renowned for its ability to form predictable hydrogen bonds that mimic DNA base pairing. The introduction of fluorine-containing substituents, such as the difluoromethyl (CF2H) group, offers a powerful strategy to modulate the physicochemical and metabolic properties of lead compounds. However, the profound electronic impact of such groups also significantly alters the molecule's hydrogen bonding landscape. This guide provides an in-depth analysis of the hydrogen bond donor and acceptor capabilities of 6-difluoromethyl-2-pyridone. We will dissect the electronic consequences of the CF2H substitution, outline rigorous experimental and computational protocols for characterization, and offer field-proven insights into leveraging this profile for advanced drug development.

Foundational Concepts: The 2-Pyridone Core and the Influence of Difluoromethyl Substitution

The 2-pyridone ring system exists in a tautomeric equilibrium with its 2-hydroxypyridine form. For the parent compound, the pyridone tautomer is overwhelmingly dominant in most solvents and in the solid state, establishing a foundational hydrogen bonding motif: a robust N-H donor and a strong C=O acceptor. This arrangement allows 2-pyridones to form highly stable, self-complementary dimers or to engage in specific hydrogen bond interactions with biological targets like proteins and nucleic acids.

The introduction of a difluoromethyl (CF2H) group at the 6-position introduces a powerful electronic perturbation. The CF2H group is a well-established bioisostere for hydroxyl or thiol groups, but its electronic character is fundamentally different. It acts as a strong inductive electron-withdrawing group due to the high electronegativity of the fluorine atoms. This effect propagates through the sigma framework of the pyridone ring, leading to a significant redistribution of electron density and a direct modulation of the hydrogen bonding sites.

Deconstructing the Hydrogen Bonding Profile of 6-Difluoromethyl-2-pyridone

The electronic influence of the 6-CF2H group bifurcates the hydrogen bonding analysis into two key effects: the enhancement of the donor site and the attenuation of the primary acceptor site.

Hydrogen Bond Donor Sites

-

Primary Donor (N-H): The primary and most significant hydrogen bond donor is the pyridone N-H proton. The strong inductive electron withdrawal by the adjacent CF2H group lowers the electron density across the entire ring system. This decrease in electron density at the nitrogen atom polarizes the N-H bond, increasing the acidity of the proton . Consequently, the N-H group in 6-difluoromethyl-2-pyridone is a stronger, more potent hydrogen bond donor compared to the unsubstituted 2-pyridone.

-

Secondary Donor (C-H): The proton of the difluoromethyl group itself (CF2H ) can act as a weak hydrogen bond donor. The two fluorine atoms withdraw electron density from the carbon, which in turn polarizes the C-H bond. This polarization imparts sufficient acidity to the proton to enable weak C-H···O or C-H···N interactions, a phenomenon of increasing recognition in molecular design. While significantly weaker than the N-H bond, this interaction can contribute to conformational rigidity and specificity in a tightly packed binding pocket.

Hydrogen Bond Acceptor Sites

-

Primary Acceptor (C=O): The carbonyl oxygen is the molecule's primary hydrogen bond acceptor. However, its strength is attenuated by the 6-CF2H substituent. The inductive electron withdrawal reduces the electron density on the carbonyl oxygen, decreasing its Lewis basicity . This renders the carbonyl group a weaker hydrogen bond acceptor than in parent 2-pyridone. This modulation is a critical design consideration, as it can be used to fine-tune the strength of an interaction with a target protein.

-

Secondary Acceptors (Fluorine): The fluorine atoms of the CF2H group are very weak hydrogen bond acceptors. While highly electronegative, the electron density is tightly held, making them poor Lewis bases. Their role as acceptors is generally considered negligible except in cases where they are positioned in close proximity to very strong hydrogen bond donors.

Summary of Hydrogen Bonding Capabilities

| Site | Type | Strength Modulation by 6-CF2H Group | Rationale |

| N-H | Donor | Enhanced | Inductive electron withdrawal increases proton acidity. |

| C=O | Acceptor | Attenuated | Inductive electron withdrawal decreases oxygen basicity. |

| CF₂H | Donor | Activated (Weak) | Fluorine substitution increases C-H bond polarization. |

| Fluorine | Acceptor | Very Weak | Electron density is tightly held, poor Lewis basicity. |

Experimental and Computational Workflows for Characterization

To validate and quantify the hydrogen bonding profile, a combination of experimental and computational methods is essential. The following protocols represent a robust, self-validating approach.

Experimental Protocol: ¹H NMR Titration for N-H Donor Strength

This protocol provides a direct, quantitative measure of the N-H bond's donor strength by monitoring its chemical shift in response to the addition of a hydrogen bond acceptor.

Causality: A stronger hydrogen bond donor will exhibit a more significant downfield shift (increase in ppm) of its proton resonance upon interaction with a hydrogen bond acceptor. This is because the formation of the hydrogen bond deshields the proton. By titrating with a known acceptor like dimethyl sulfoxide-d6 (DMSO-d6), we can quantify this effect.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a stock solution of 6-difluoromethyl-2-pyridone (e.g., 5 mM) in a non-coordinating solvent such as chloroform-d (CDCl₃).

-

Initial Spectrum: Acquire a baseline ¹H NMR spectrum of the solution. Record the chemical shift (δ) of the N-H proton.

-

Titration: Prepare a series of NMR samples containing the same concentration of the pyridone and increasing concentrations of DMSO-d6 (e.g., 0, 50, 100, 200, 500, 1000 mM).

-

Data Acquisition: Acquire a ¹H NMR spectrum for each sample in the series.

-

Data Analysis: Plot the chemical shift of the N-H proton (δNH) as a function of the DMSO-d6 concentration. The magnitude of the change in chemical shift (Δδ) from the initial to the saturated state is indicative of the hydrogen bond donor strength. A larger Δδ implies a stronger donor.

Workflow Diagram:

Caption: Workflow for ¹H NMR titration to quantify N-H donor strength.

Computational Protocol: DFT for Electrostatic Potential and Interaction Energy

Computational chemistry provides a powerful predictive framework for visualizing and quantifying hydrogen bonding propensity before synthesis.

Causality: Density Functional Theory (DFT) allows for the calculation of the Molecular Electrostatic Potential (MEP) surface. This surface maps the electrostatic potential onto the molecule's electron density, visually identifying electron-rich regions (red), which are hydrogen bond acceptors, and electron-poor regions (blue), which are hydrogen bond donors. The magnitude of the potential in these regions correlates with acceptor/donor strength.

Step-by-Step Methodology:

-

Structure Optimization: Build the 3D structure of 6-difluoromethyl-2-pyridone. Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies).

-

MEP Surface Calculation: Using the optimized geometry, perform a single-point energy calculation to generate the MEP surface. Visualize the surface using molecular modeling software. The most positive potential (V_s,max) is typically found near the N-H proton, while the most negative potential (V_s,min) is near the carbonyl oxygen.

-

Interaction Energy Calculation (Optional): To quantify interaction strength, model a complex of the pyridone with a probe molecule (e.g., a water molecule). Optimize the geometry of this complex. Calculate the binding energy by subtracting the energies of the individual optimized monomers from the energy of the optimized complex, correcting for basis set superposition error (BSSE).

Workflow Diagram:

Introduction: The Critical Role of Lipophilicity and the Rise of the Difluoromethyl Group

An In-Depth Technical Guide to the Lipophilicity and logP Values of Difluoromethylated Pyridones

In the landscape of modern drug discovery, controlling the physicochemical properties of a molecule is paramount to achieving clinical success. Among these properties, lipophilicity—the affinity of a molecule for a lipid-like environment—stands out as a master regulator of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1] It governs everything from a drug's ability to permeate cell membranes to its binding affinity for plasma proteins and its susceptibility to metabolic enzymes.[1][2] This property is quantitatively expressed by the partition coefficient (P) or its logarithmic form, logP, which measures the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous phase.[3] For ionizable compounds, the distribution coefficient, logD, is used, which is pH-dependent and accounts for all species (ionized and neutral) of the molecule.[3][4]

The strategic incorporation of fluorine into drug candidates has become a cornerstone of medicinal chemistry, offering a powerful tool to modulate these properties.[5][6][7] The difluoromethyl (CF2H) group, in particular, has garnered significant attention.[8][9] It serves as a unique bioisostere for hydroxyl (OH), thiol (SH), or even methyl (CH3) groups, but with profoundly different electronic characteristics.[2][10] A key feature of the CF2H group is its ability to act as a hydrogen bond donor, a property not typically associated with alkyl groups, earning it the moniker of a "lipophilic hydrogen bond donor".[10][11] This dual nature allows it to fine-tune molecular interactions and physicochemical properties, making the study of its impact on the lipophilicity of heterocyclic scaffolds like pyridones an area of intense research. This guide provides a detailed exploration of the lipophilicity and logP values of difluoromethylated pyridones, from experimental determination and computational prediction to the strategic implications for drug design.

Part 1: Experimental Determination of Lipophilicity

The empirical measurement of logP or logD remains the definitive standard for characterizing a compound's lipophilicity. Two methods predominate in the field: the shake-flask method, which is considered the "gold standard" for its direct measurement, and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), a higher-throughput indirect method.[12][13][14]

The Shake-Flask Method (OECD Guideline 107)

The shake-flask method directly measures the partitioning of a solute between n-octanol and water (or an aqueous buffer for logD).[12][15] Its primary advantage is that it is a direct measurement of the partition coefficient at equilibrium.[12][14] However, it is labor-intensive, requires a significant amount of pure compound, and can be challenging for highly lipophilic (logP > 4) or very hydrophilic (logP < -2) compounds due to analytical detection limits in one of the phases.[12]

This protocol describes a self-validating system for determining the logD at a physiologically relevant pH of 7.4.

1. Preparation of Phases:

- Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

- Combine the PBS solution and n-octanol in a large separatory funnel (e.g., 1:1 v/v).

- Shake vigorously for 24 hours at a controlled temperature (e.g., 25°C) to ensure mutual saturation of the phases.

- Allow the phases to separate completely for at least 24 hours. Drain and store each phase separately. This pre-saturation is critical to prevent volume changes during the actual experiment.

2. Sample Preparation:

- Prepare a stock solution of the test compound in pre-saturated n-octanol at a known concentration (e.g., 1 mg/mL). The concentration should be chosen to be within the linear range of the analytical method.

3. Partitioning Experiment:

- In a suitable vessel (e.g., a glass centrifuge tube with a screw cap), add a precise volume of the pre-saturated n-octanol stock solution and a precise volume of the pre-saturated PBS (pH 7.4). A 1:1 or 2:1 volume ratio is common.

- Tightly cap the vessel and shake vigorously for a set period (e.g., 1-3 hours) at a constant temperature. The goal is to reach equilibrium without forming an emulsion that is difficult to break.

- Centrifuge the vessel at a moderate speed (e.g., 2000 rpm for 15 minutes) to ensure complete separation of the two phases.[1][14]

4. Quantification:

- Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous PBS layer. Extreme care must be taken to avoid cross-contamination.[12]

- Determine the concentration of the test compound in each aliquot using a suitable analytical technique, most commonly HPLC with UV or Mass Spectrometry (MS) detection.[1][16] A calibration curve should be prepared for the compound in each phase to account for any matrix effects.

5. Calculation:

- The logD7.4 is calculated using the following equation:

- logD7.4 = log10 ( [Concentration]octanol / [Concentration]aqueous )

The RP-HPLC Method

RP-HPLC offers a faster, more automated alternative for estimating logP.[12][17] The method is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its known shake-flask logP value.[17][18] A set of standard compounds with well-established logP values is used to create a calibration curve, from which the logP of the test compound can be interpolated from its retention time.[13] While indirect, this method requires very little compound and is less sensitive to impurities.[15]

Part 2: Computational Prediction of Lipophilicity

Given the time and resources required for experimental measurements, in silico prediction of logP has become an indispensable tool in early-stage drug discovery for triaging large numbers of virtual compounds.[19] These methods can be broadly categorized:

-

Atom-based methods (e.g., AlogP): These methods sum the contributions of individual atoms to the overall lipophilicity. They are fast but can be less accurate for complex molecules where intramolecular interactions are significant.[19]

-

Fragment-based methods (e.g., ClogP): These approaches are more sophisticated, summing the contributions of larger molecular fragments and applying correction factors for interactions between them.

-

Property-based methods: These utilize quantum mechanical calculations or molecular mechanics to compute the solvation free energies of a molecule in water and n-octanol, from which logP can be derived.[19][20]

While powerful, predicting logP for fluorinated compounds presents a unique challenge for many algorithms.[21][22] The complex electronic effects of fluorine are not always well-parameterized in standard models, sometimes leading to significant deviations from experimental values. Therefore, specialized or retrained models are often necessary for this class of compounds.[21]

Workflow for Lipophilicity Determination

The following diagram illustrates the parallel and complementary nature of experimental and computational approaches to determining the logP of a novel difluoromethylated pyridone.

Part 3: Structure-Lipophilicity Relationships (SLR) in Difluoromethylated Pyridones

The introduction of a difluoromethyl group can have a non-intuitive impact on lipophilicity, which is highly dependent on the molecular context.

Impact of CF2H vs. Analogous Groups

-

CF2H vs. CH3: While often considered a simple replacement, the CF2H group is significantly more electron-withdrawing than a methyl group. This can alter the electronic distribution across the pyridone ring. In many cases, replacing CH3 with CF2H leads to a modest increase in lipophilicity. For example, in a series of 2-thiopyridines, the difluorinated motif (SCF2H) resulted in a logD7.4 of 1.95, an increase from the nonfluorinated methyl analog (SCH3) at 1.69.[23]

-

CF2H vs. CF3: The trifluoromethyl (CF3) group is more lipophilic than the difluoromethyl group. The same study on 2-thiopyridines showed that the trifluoromethyl analog (SCF3) had the highest logD7.4 in the series at 2.13.[23] The CF2H group offers a more moderate increase in lipophilicity, providing a finer level of control for medicinal chemists.

Positional Isomerism and Neighboring Groups

The position of the CF2H group on the pyridone ring and the nature of adjacent functional groups are critical.

-

N- vs. C-Difluoromethylation: Synthetically, both N-difluoromethyl[24][25] and C-difluoromethyl pyridones can be accessed. Attaching the CF2H group to the nitrogen of the pyridone ring (an N-difluoromethyl-2-pyridone) directly impacts the polarity and hydrogen bonding capability of the amide-like system, which can have a substantial effect on logP.

-

Influence of Other Substituents: The overall lipophilicity is a function of the entire molecule. Electron-withdrawing groups elsewhere on the pyridone ring can influence the electronic character of the CF2H group and its contribution to logP. Research on difluoromethyl anisoles has shown that for rings substituted with electron-withdrawing groups, replacing a methyl with a difluoromethyl group can paradoxically decrease lipophilicity.[11] This highlights the context-dependent nature of the fluorine effect.

-

Oxidation State: For related scaffolds like thiopyridones, the oxidation state of adjacent atoms dramatically alters lipophilicity. For every 2-(thiofluoroalkyl)pyridine studied, the corresponding sulfone (SO2) analog exhibited a significantly lower logD7.4 value, due to the introduction of polar S=O bonds that can act as hydrogen bond acceptors.[23]

The following diagram illustrates these key relationships.

Quantitative Data Summary

The following table summarizes experimental logD7.4 values for a series of 2-substituted pyridines, demonstrating the quantitative impact of fluorination and oxidation state on lipophilicity.

| Compound | Structure | R Group | logD7.4 | Reference |

| 2-(Methylthio)pyridine | Py-S-CH3 | -CH3 | 1.69 | [23] |

| 2-((Difluoromethyl)thio)pyridine | Py-S-CHF2 | -CHF2 | 1.95 | [23] |

| 2-((Trifluoromethyl)thio)pyridine | Py-S-CF3 | -CF3 | 2.13 | [23] |

| 2-((Difluoromethyl)sulfonyl)pyridine | Py-SO2-CHF2 | -CHF2 | 0.55 | [23] |

| 2-((Trifluoromethyl)sulfonyl)pyridine | Py-SO2-CF3 | -CF3 | 1.43 | [23] |

Py = 2-Pyridyl group

Part 4: Implications for Drug Design and Development

The nuanced effects of the difluoromethyl group on lipophilicity provide medicinal chemists with a sophisticated tool for lead optimization.

-

Fine-Tuning Lipophilicity: The CF2H group offers a more subtle way to increase lipophilicity compared to the more dramatic effect of a CF3 group. This allows for precise adjustments to position a drug candidate within the optimal logP/logD range for oral absorption (typically 1-5).

-

Modulating Solubility and Permeability: By strategically replacing a hydroxyl group with a CF2H group, chemists can decrease polarity and potentially improve membrane permeability. Conversely, the ability of the CF2H group to act as a hydrogen bond donor means it can still engage in crucial interactions with water or target proteins, preventing an excessive increase in lipophilicity that might lead to poor aqueous solubility.[10][11]

-

Blocking Metabolic Oxidation: The C-H bond in a CF2H group is stronger and less susceptible to metabolic oxidation by Cytochrome P450 enzymes compared to the C-H bonds in a methyl or methylene group.[26] Replacing a metabolically liable methyl group on a pyridone core with a CF2H group can enhance the metabolic stability and half-life of a drug candidate.[5][26]

-

Improving Target Affinity: The unique electronic and steric profile of the CF2H group, along with its hydrogen bond donating capacity, can lead to novel and favorable interactions within a protein's binding pocket, potentially increasing potency and selectivity.[10]

Conclusion

The difluoromethyl group is far more than a simple fluorinated analog of a methyl group. Its impact on the lipophilicity of pyridone scaffolds is a complex interplay of inductive effects, hydrogen bonding potential, and the overall molecular context. A thorough understanding of these effects, grounded in robust experimental data from methods like the shake-flask and RP-HPLC techniques, is essential for its successful application. When wielded strategically, the difluoromethylation of pyridones provides an invaluable strategy for medicinal chemists to rationally modulate ADME properties, enhance metabolic stability, and ultimately design safer and more effective therapeutics.

References

-

Notman, S. et al. (2022). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Omega. Available at: [Link]

-

Figueiredo, A. et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia MDPI. Available at: [Link]

-

Zhang, W. et al. (2024). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Gao, C. et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Physical Chemistry Chemical Physics. Available at: [Link]

-

Zafrani, Y. & Amir, D. (2022). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry. Available at: [Link]

-

Ando, A. et al. (2006). Facile One-Pot Synthesis of N-Difluoromethyl-2-pyridone Derivatives. Organic Letters. Available at: [Link]

-

Petko, K. I. & Filatov, A. A. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

-

Agilent Technologies (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Application Note. Available at: [Link]

-

Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Available at: [Link]

-

University of Münster (2024). Chemists develop New method for introducing fluorinated components into molecules. Press Release. Available at: [Link]

-

ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Application Note. Available at: [Link]

-

Polukhtina, A. et al. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. Available at: [Link]

-

Chapman University Digital Commons (2024). Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. Poster. Available at: [Link]

-

Hu, J. et al. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters. Available at: [Link]

-

Wang, Z. et al. (2021). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. The Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate (2024). The F‐Difluoromethyl Group: Challenges, Impact and Outlook. Pre-print. Available at: [Link]

-

American Chemical Society (2021). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. The Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate (2014). Review: Fluorine in Medicinal Chemistry. PDF. Available at: [Link]

-

RSC Publishing (2019). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. Organic & Biomolecular Chemistry. Available at: [Link]

-

Australian Journal of Chemistry (2020). Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. Available at: [Link]

-

ResearchGate (2018). LogP / LogD shake-flask method v1. PDF. Available at: [Link]

-

Chemical Society Reviews (2021). Late-stage difluoromethylation: concepts, developments and perspective. RSC Publishing. Available at: [Link]

-

Macmillan Group, Princeton University (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Journal of the American Chemical Society. Available at: [Link]

-

ResearchGate (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. PDF. Available at: [Link]

-

ACS Publications (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. Available at: [Link]

-

ACS Publications (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

-

EPA NEPIS (1978). Rapid Method for Estimating Log P for Organic Chemicals. Available at: [Link]

-

Taylor & Francis Online (2008). The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery. Available at: [Link]

-

Domainex. Shake Flask LogD. Available at: [Link]

-

ResearchGate. Measured²⁰ log P values for compounds selectively fluorinated... Image. Available at: [Link]

-

Taylor & Francis Online (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

-

ResearchGate (2012). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. PDF. Available at: [Link]

-

ChemRxiv (2023). C−F Bond Activation Enables Synthesis of Aryl Difluoromethyl Bicyclopentanes as Benzophenone-Type Bioisosteres. Available at: [Link]

-

MDPI (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. Available at: [Link]

-

ResearchGate (2025). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. PDF. Available at: [Link]

-

ECETOC (1986). Assessment of reverse-phase chromatographic methods for determining partition coefficients. Technical Report. Available at: [Link]

-

ScienceDirect (2012). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable drugs. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

Sources

- 1. Shake Flask LogD | Domainex [domainex.co.uk]

- 2. tandfonline.com [tandfonline.com]

- 3. acdlabs.com [acdlabs.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 11. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. pubs.acs.org [pubs.acs.org]

- 14. diposit.ub.edu [diposit.ub.edu]

- 15. ecetoc.org [ecetoc.org]

- 16. agilent.com [agilent.com]

- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 18. researchgate.net [researchgate.net]

- 19. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 21. chemrxiv.org [chemrxiv.org]

- 22. connectsci.au [connectsci.au]

- 23. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Proposed Synthetic Route for 6-(difluoromethyl)pyridin-2(1H)-one from 2,6-Difluoropyridine

Abstract

The introduction of a difluoromethyl (CF₂H) group into heterocyclic scaffolds is a pivotal strategy in modern medicinal chemistry. The CF₂H moiety can act as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl or thiol groups, often enhancing metabolic stability, cell membrane permeability, and binding affinity of drug candidates.[1] This application note outlines a proposed multi-step synthetic pathway for the preparation of 6-(difluoromethyl)pyridin-2(1H)-one, a valuable building block, commencing from the readily available starting material, 2,6-difluoropyridine. The proposed route addresses the significant challenge of selective C-F bond functionalization by employing a sequence of selective hydrolysis, nitrogen protection, transition-metal-catalyzed difluoromethylation, and final deprotection. Each step is discussed with mechanistic rationale and a detailed experimental protocol to guide researchers in this synthetic endeavor.

Introduction: The Significance of the Difluoromethyl Group

The strategic incorporation of fluorine is a well-established method for optimizing the physicochemical and biological properties of active pharmaceutical ingredients.[2] Among fluorinated motifs, the difluoromethyl group (CF₂H) has garnered significant interest due to its unique electronic properties. It is considered a lipophilic bioisostere of hydroxyl and thiol functionalities, capable of forming hydrogen bonds, which can lead to improved binding interactions with biological targets.[3] Pyridin-2(1H)-one is a privileged scaffold found in numerous biologically active molecules. The synthesis of derivatives such as 6-(difluoromethyl)pyridin-2(1H)-one is therefore of high interest for the development of novel therapeutics.

This guide details a proposed synthetic route starting from 2,6-difluoropyridine. The primary chemical challenge lies in the selective functionalization of one C-F bond for hydrolysis and the subsequent conversion of the remaining C-F bond to a C-CF₂H bond, a transformation that is difficult due to the high C-F bond dissociation energy. The strategy herein navigates this by leveraging modern catalytic methods that enable the activation of traditionally inert aryl fluorides.[4]

Overall Synthetic Strategy

The proposed synthesis is a four-step process designed to overcome the challenges of regioselectivity and C-F bond activation. The pathway involves:

-

Selective Mono-hydrolysis: Formation of the pyridinone ring by reacting 2,6-difluoropyridine with a hydroxide source.

-

Nitrogen Protection: Introduction of a benzyl protecting group to prevent N-difluoromethylation in the subsequent step.

-

Nickel-Catalyzed Difluoromethylation: The key C-F activation step, replacing the C6-fluorine with the desired difluoromethyl group.

-

Deprotection: Removal of the benzyl group via hydrogenolysis to yield the final product.

Figure 1: Proposed four-step synthesis of 6-(difluoromethyl)pyridin-2(1H)-one.

Part 1: Protocol for Selective Hydrolysis of 2,6-Difluoropyridine

Scientific Rationale

The first step involves a nucleophilic aromatic substitution (SNAᵣ) reaction. The pyridine ring is electron-deficient, which facilitates nucleophilic attack, and the fluorine atoms are good leaving groups. By controlling the stoichiometry of the nucleophile (hydroxide) and the reaction conditions, it is possible to achieve selective mono-substitution. Dichloropyridines are known to undergo similar selective substitutions. The use of a solvent system like DMSO/water allows for sufficient solubility of both the organic substrate and the inorganic base at elevated temperatures.

Experimental Protocol

-

Reagent Setup: To a solution of 2,6-difluoropyridine (1.0 eq.) in a mixture of dimethyl sulfoxide (DMSO) and water (4:1 v/v), add sodium hydroxide (1.1 eq.).

-

Reaction: Heat the mixture to 100-120 °C in a sealed vessel. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).

-

Work-up: Cool the reaction mixture to room temperature and carefully neutralize with 1 M HCl until the pH is approximately 6-7.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 6-fluoropyridin-2(1H)-one, can be purified by column chromatography on silica gel or by recrystallization.

Part 2: Protocol for N-Protection of 6-Fluoropyridin-2(1H)-one

Scientific Rationale

Pyridinones exist in tautomeric equilibrium with their corresponding hydroxypyridine forms. The amide N-H is acidic and nucleophilic, making it susceptible to reaction with difluoromethylating agents.[5] To ensure that difluoromethylation occurs at the C-F bond and not on the nitrogen atom, a robust protecting group is essential. A benzyl (Bn) group is chosen for its stability under the planned cross-coupling conditions and its straightforward removal via catalytic hydrogenation, which should not affect the difluoromethyl group.

Experimental Protocol

-

Reagent Setup: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous dimethylformamide (DMF).

-

Deprotonation: Cool the suspension to 0 °C and add a solution of 6-fluoropyridin-2(1H)-one (1.0 eq.) in anhydrous DMF dropwise. Stir for 30 minutes at 0 °C.

-

Alkylation: Add benzyl bromide (BnBr, 1.1 eq.) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extraction: Extract the mixture with ethyl acetate (3 x volumes). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the crude product, 1-(benzyl)-6-fluoropyridin-2(1H)-one, by flash column chromatography on silica gel.

Part 3: Investigative Protocol for Nickel-Catalyzed C-F Difluoromethylation

Scientific Rationale

The activation of C-F bonds for cross-coupling reactions is a formidable challenge in organic synthesis. However, recent advances have shown that low-valent nickel complexes are effective catalysts for this transformation.[6][7] The proposed mechanism involves the oxidative addition of the Ni(0) catalyst into the C-F bond, forming an Ar-Ni(II)-F intermediate. A subsequent transmetalation step with a suitable difluoromethyl source, or interaction with a difluoromethyl radical, followed by reductive elimination, furnishes the desired product and regenerates the active Ni(0) catalyst.[7] Chlorodifluoromethane (ClCF₂H), an inexpensive industrial chemical, can serve as the difluoromethyl source in such reductive cross-coupling reactions.[6]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Difluoromethylation of (hetero)aryl chlorides with chlorodifluoromethane catalyzed by nickel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

Application Notes and Protocols for One-Pot Synthesis of 6-Substituted 2-Pyridones

The 2-pyridone scaffold is a privileged heterocyclic motif frequently encountered in a wide array of natural products and pharmaceutically active compounds, exhibiting diverse biological activities including anticancer, antiviral, and antibacterial properties.[1][2][3] The efficient construction of this core structure, particularly with substitution at the 6-position, is of paramount importance in medicinal chemistry and drug development. One-pot synthesis protocols offer significant advantages over traditional multi-step methods by minimizing purification steps, reducing solvent waste, and improving overall efficiency and atom economy.

This comprehensive guide provides detailed application notes and protocols for various one-pot synthetic strategies leading to the formation of 6-substituted 2-pyridones. The methodologies discussed herein are selected based on their robustness, versatility, and applicability in a research and development setting.

Multi-Component Reactions (MCRs): A Convergent Approach

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials, represent a highly efficient strategy for generating molecular diversity. Several MCRs have been developed for the synthesis of highly substituted 2-pyridones.

Four-Component Synthesis of N-Substituted 2-Pyridones under Microwave Irradiation

This protocol outlines a rapid and efficient one-pot synthesis of N-substituted 2-pyridone derivatives from an aromatic ketone, an aromatic aldehyde, an active methylene compound, and an amine, facilitated by microwave irradiation.[1][4] This method is notable for its short reaction times and high selectivity for N-alkylation over O-alkylation.[1][4]

Causality of Experimental Choices:

-

Microwave Irradiation: The use of microwave heating dramatically accelerates the reaction rate compared to conventional heating, often leading to higher yields and cleaner reaction profiles in a fraction of the time.

-

Solvent-Free or Minimal Solvent: This "green chemistry" approach reduces environmental impact and simplifies product work-up.[4]

-

Piperidine (as catalyst): In some variations, a catalytic amount of a weak base like piperidine can facilitate the initial condensation steps.

Experimental Protocol: Synthesis of N-(2-hydroxyethyl)-6-phenyl-4-(phenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile [4]

-

Reactant Preparation: In a microwave-safe vessel, combine acetophenone (0.01 mol), benzaldehyde (0.01 mol), methyl cyanoacetate (0.01 mol), and 2-aminoethanol (0.01 mol).

-

Microwave Irradiation: Subject the reaction mixture to microwave irradiation at 250 watts for approximately 10 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, allow the reaction mixture to cool to room temperature. The resulting solid is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent to yield the pure N-substituted 2-pyridone product.